(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one
Description
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one is a chiral small molecule characterized by a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-aminomethyl group.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15(20)19(23)21-11-5-8-17(13-21)14-22(18-9-10-18)12-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,20H2,1H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKSWMEVRLDFW-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is often introduced via benzylation reactions, where benzyl halides react with the piperidine derivative.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like palladium catalysts for C-N bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological activities, particularly as an inhibitor in various biological pathways. It shows promise in targeting specific receptors involved in neurological and psychiatric disorders, owing to its piperidine structure which is known to interact with neurotransmitter systems.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. The arylpiperazine moiety present in its structure is recognized for generating pharmacological activity against various cancer types. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways critical for cancer cell proliferation .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. It has been studied for its effects on dopamine and serotonin receptors, which are pivotal in the treatment of mood disorders and schizophrenia. The benzyl group enhances the lipophilicity of the molecule, potentially improving its blood-brain barrier penetration .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor activity, leading to downstream effects on cellular signaling pathways.
Alter Cellular Processes: Affect processes such as cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural homology with several derivatives, differing in substituents, core chain length, and piperidine substitution patterns. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Piperidine Substitution | Amino Group Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one (Target Compound) | Propanone | 3-position | Cyclopropyl | C20H28N3O | 326.46 |
| (2S)-2-Amino-1-(3-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one | Butanone | 3-position | Isopropyl | C21H33N3O | 343.51 |
| (S)-2-Amino-1-{2-[(benzyl(cyclopropyl)amino)methyl]piperidin-1-yl}-3-methylbutan-1-one | Butanone | 2-position | Cyclopropyl | C21H33N3O | 343.51 |
Impact of Substituents and Core Modifications
Cyclopropyl vs. Isopropyl Groups
- The cyclopropane ring’s angle strain may also influence metabolic stability .
- Isopropyl : Larger and more flexible, which could improve hydrophobic interactions but reduce selectivity in sterically crowded environments .
Piperidine Substitution Position
- Substitution at the 3-position (Target Compound) places the benzyl-cyclopropyl-aminomethyl group in a spatially distinct orientation compared to the 2-position (e.g., C21H33N3O in ).
Core Chain Length
- The propanone core (Target Compound) has a shorter chain than butanone analogs (e.g., C21H33N3O), reducing molecular weight and possibly improving solubility. However, shorter chains may limit interactions with extended binding pockets .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The cyclopropyl group in the Target Compound likely lowers logP compared to isopropyl analogs, balancing membrane permeability and aqueous solubility .
- Metabolic Stability : Rigid cyclopropane may resist oxidative metabolism better than flexible isopropyl groups, extending half-life .
- Chirality : The S-configuration is conserved across analogs, suggesting enantioselective activity. For example, (S)-enantiomers often exhibit higher receptor affinity than their R-counterparts in kinase inhibitors .
Research Findings from Structural Analog Studies
- Butanone Derivatives: Compounds like (S)-2-Amino-1-{2-[(benzyl(cyclopropyl)amino)methyl]piperidin-1-yl}-3-methylbutan-1-one (C21H33N3O) show moderate activity in preliminary kinase assays, with IC50 values in the micromolar range. Substitution at the 2-position reduces activity compared to 3-position analogs, highlighting the importance of spatial arrangement .
- Isopropyl Analogs : Derivatives with isopropyl groups demonstrate higher logP values (e.g., ~3.5) and improved blood-brain barrier penetration in rodent models, though with increased off-target effects .
Biological Activity
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)propan-1-one, also known by its PubChem CID 66567211, is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.4 g/mol. The compound features a chiral center, which contributes to its biological activity. The structural representation is crucial for understanding its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body.
Key Mechanisms:
- G Protein-Coupled Receptor Modulation: The compound may influence G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling pathways .
- PI3-Kinase Inhibition: Research indicates that compounds similar to this one exhibit inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms like PI3K-a and PI3K-b, which are implicated in cancer and inflammatory diseases .
In Vitro Studies
Several studies have demonstrated the compound's efficacy in inhibiting cellular proliferation in cancer cell lines. For instance:
- Study on Cancer Cell Lines: A study reported that the compound effectively inhibited growth in specific cancer cell lines, suggesting potential as an anti-cancer agent.
In Vivo Studies
In vivo studies further support the compound's therapeutic potential:
- Animal Models: Research involving animal models has shown promising results in reducing tumor size and improving survival rates in subjects treated with the compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Significant inhibition of cell proliferation observed. |
| Study 2 | Animal Models | Reduced tumor size and increased survival rates noted. |
| Study 3 | GPCR Interaction | Modulation of receptor activity leading to altered signaling pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
